Cationic Polymerization: DMMDO Propagates Slower and Yields Lower Ring-Opened Content Than MDO
Under BF3·OEt2-initiated cationic polymerization conditions, poly(4,7-dimethyl-2-methylene-1,3-dioxepane) (poly(DMMDO)) exhibits both a slower propagation rate and a lower ring-opened content compared to poly(2-methylene-1,3-dioxepane) (poly(MDO)). The ring-opening content of poly(MDO) increased with polymerization temperature, whereas poly(DMMDO) showed a consistently lower extent of ring opening across the studied temperature range [1]. This demonstrates that the dimethyl substitution sterically and electronically disfavors the ring-opening pathway relative to the ring-retained (1,2-vinyl addition) pathway under cationic conditions.
| Evidence Dimension | Ring-opening content and propagation rate under cationic polymerization |
|---|---|
| Target Compound Data | Poly(DMMDO): slower propagation and lower ring-opened content vs. poly(MDO); exact ring-opened % is lower but reported as qualitatively reduced relative to poly(MDO) under identical BF3·OEt2 conditions [1]. |
| Comparator Or Baseline | Poly(MDO) under identical BF3·OEt2-initiated cationic polymerization: ring-opened content increased with temperature; both ring-retained and ring-opened structures present [1]. Under H2SO4/C-initiated cationic conditions, poly(MDO) yields 40–50% ring-opened and 50–60% ring-retained structures at 25 °C [2]. |
| Quantified Difference | Poly(DMMDO) propagation is qualitatively slower and ring-opening is lower; the difference is attributed to steric hindrance from the two methyl substituents at the 4,7-positions [1]. |
| Conditions | BF3·OEt2 initiator; solvent not specified for this comparison; temperature varied; bulk polymerization. |
Why This Matters
For applications where ring-retained (acetal) units are desired in the polymer backbone—such as acid-labile linkages for pH-responsive materials—DMMDO provides a structurally tunable handle to increase the fraction of ring-retained units compared to MDO, offering a distinct synthetic advantage.
- [1] Wu, Z.; Pittman, C. U. Jr. BF3·OEt2-Initiated Polymerization of 2-Methylene-1,3-dioxepanes. J. Polym. Sci. Part A: Polym. Chem. 1998, 36 (6), 873–881. DOI: 10.1002/(SICI)1099-0518(19980430)36:6<873::AID-POLA5>3.0.CO;2-D. View Source
- [2] Cao, L.; Pittman, C. U. Jr. Ring-Opening During the Cationic Polymerization of 2-Methylene-1,3-Dioxepane—Cyclic Ketene Acetal Initiation with Sulfuric Acid Supported on Carbon. J. Polym. Sci. Part A: Polym. Chem. 1999, 37 (20), 3841–3849. View Source
